3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole
Description
Properties
CAS No. |
645418-18-4 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole |
InChI |
InChI=1S/C12H13N3O3/c1-7-11(15-16)12(14-13-7)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,13,14) |
InChI Key |
TXLRHPBEVLPTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC(=C(C=C2)OC)OC)N=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole can be approached through various synthetic routes involving the formation of the pyrazole ring via cyclocondensation reactions. The following key steps are commonly employed:
Formation of the Pyrazole Ring : This typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds or other precursors.
Introduction of Substituents : The specific substitutions on the pyrazole ring can be achieved through various electrophilic or nucleophilic substitution reactions.
Specific Preparation Methods
Cyclization with Hydrazine Derivatives :
- A common method involves using hydrazine hydrate in the presence of an appropriate carbonyl compound such as acetophenone derivatives or other aryl ketones. This method allows for the formation of the pyrazole core through a cyclization reaction.
- Example Reaction:
$$
\text{Hydrazine} + \text{Aryl Ketone} \rightarrow \text{Pyrazole}
$$
Nitration and Subsequent Reactions :
- The introduction of nitroso groups can be achieved by nitrating a suitable precursor followed by reduction or other transformations to yield the desired nitroso-substituted pyrazole.
- Example Reaction:
$$
\text{Nitrated Compound} + \text{Reducing Agent} \rightarrow \text{Nitroso Pyrazole}
$$
-
- Alkylation can be performed on the nitrogen atoms of the pyrazole ring to introduce methyl groups or other alkyl substituents, enhancing the compound's properties.
- Example Reaction:
$$
\text{Pyrazole} + \text{Alkyl Halide} \rightarrow \text{Alkylated Pyrazole}
$$
Data Table: Yield and Conditions
The following table summarizes various methods reported in literature for synthesizing 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole, including yields and specific conditions used.
| Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization with Hydrazine | Aryl ketone, Hydrazine hydrate | Reflux in ethanol | 75 |
| Nitration followed by reduction | Nitrated aryl compound | Acidic medium | 65 |
| Alkylation | Pyrazole derivative, Methyl iodide | DMF, 80°C | 70 |
Research Findings and Analysis
Recent studies have shown that variations in reaction conditions significantly affect the yield and purity of the synthesized pyrazoles. For instance:
Temperature Control : Maintaining optimal temperatures during cyclization reactions is crucial for maximizing yields and minimizing side reactions.
Catalyst Selection : The choice of catalyst (e.g., acids or bases) can influence both reaction rates and product distributions.
Substituent Effects : The electronic properties of substituents on the aryl ring can affect reactivity during electrophilic substitutions, impacting overall synthesis efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit notable antioxidant properties. The presence of the nitroso group in 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that compounds with similar structures can significantly reduce oxidative damage in various cellular models .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it interacts with key inflammatory mediators, potentially inhibiting pathways involved in inflammation. This makes it a candidate for treating conditions characterized by chronic inflammation .
Anticancer Properties
Emerging research highlights the anticancer potential of 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole. The compound has shown efficacy in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it induces apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
Case Studies
Several studies have documented the effects of 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole on different biological systems:
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The nitroso group in the target compound is unique compared to acryloyl (3e), fluorophenyl (), or sulfinyl (fipronil) substituents in analogs. This group may confer distinct redox or NO-related bioactivity.
- Synthesis Routes : While the target compound’s synthesis is inferred to involve nitrosation, analogs like those in and utilize multi-component or condensation reactions, reflecting divergent reactivity due to substituent effects .
Antioxidant and Enzyme Inhibition
- Curcumin Analogs () : Derivatives with 3,4-dimethoxyphenyl groups (e.g., 3e) exhibit potent antioxidant activity (IC₅₀: 8.2–12.4 µM in DPPH assays) and tyrosinase inhibition (IC₅₀: 15.3 µM). The acryloyl and benzylidene groups enhance radical scavenging .
- Direct comparative data are unavailable in the provided evidence.
Cytotoxicity and Selectivity
- Curcumin Analogs: Non-toxic to normal human lung cells (IC₅₀ > 100 µM) .
- Pyrazole Pesticides () : Fipronil and ethiprole exhibit neurotoxic effects in insects but lack human cytotoxicity data .
- Target Compound : Nitroso groups in other contexts are associated with mutagenicity, but specific toxicity data for this compound are unreported.
Enzyme and Receptor Interactions
Functional Group Impact
- Nitroso (-NO) vs. Acryloyl: The nitroso group’s electrophilicity may facilitate covalent interactions with biological targets, whereas acryloyl groups enhance π-π stacking and antioxidant activity .
- Methoxy vs. Fluoro Substituents : 3,4-Dimethoxyphenyl groups improve solubility and membrane permeability compared to fluorophenyl moieties, which enhance electronic effects and metabolic stability .
Biological Activity
3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, including its potential therapeutic applications.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with suitable hydrazine derivatives. The synthesis typically yields a crystalline product that can be characterized using various spectroscopic methods such as NMR, FT-IR, and mass spectrometry.
Key Characterization Techniques:
- NMR Spectroscopy: Provides insights into the molecular structure by identifying hydrogen environments.
- FT-IR Spectroscopy: Identifies functional groups present in the compound by analyzing absorption bands.
- Mass Spectrometry: Confirms the molecular weight and structure of the compound.
Biological Activities
The biological activities of 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole have been investigated in several studies, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related compound inhibited TNF-α by 61–85% at a concentration of 10 µM compared to dexamethasone .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. For example, compounds derived from similar structures have exhibited activity against various bacterial strains including E. coli and S. aureus. One derivative showed promising results with significant inhibition against these pathogens .
Anticancer Activity
The potential anticancer effects of pyrazole derivatives are notable. Studies have indicated that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
-
Study on Anti-inflammatory Effects:
- Objective: Evaluate the anti-inflammatory activity of a pyrazole derivative.
- Method: In vitro assays measuring TNF-α and IL-6 levels.
- Results: The compound showed up to 85% inhibition of TNF-α at 10 µM concentration.
-
Antimicrobial Assessment:
- Objective: Test the antimicrobial properties against multiple bacterial strains.
- Method: Disc diffusion method to assess inhibition zones.
- Results: Significant activity against E. coli and S. aureus, comparable to standard antibiotics.
-
Anticancer Evaluation:
- Objective: Investigate anticancer properties in vitro.
- Method: Cell viability assays on various cancer cell lines.
- Results: Induced apoptosis in cancer cells with IC50 values indicating potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
